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Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-Chloro-4-methoxyaniline, a key intermediate in various synthetic applications, including

pharmaceuticals and agrochemicals. This document details the expected data from Fourier-

Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The

information presented herein is intended to facilitate the identification, purification, and quality

control of this compound.

Molecular Structure
IUPAC Name: 3-Chloro-4-methoxyaniline Synonyms: 3-Chloro-p-anisidine, 2-Chloro-4-

aminoanisole CAS Number: 5345-54-0 Molecular Formula: C₇H₈ClNO Molecular Weight:

157.60 g/mol

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Chloro-4-methoxyaniline.

The FT-IR spectrum of 3-Chloro-4-methoxyaniline is characterized by absorption bands

corresponding to the vibrations of its functional groups. The data presented is based on typical

values for substituted anilines and aromatic ethers.
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Wavenumber (cm⁻¹) Intensity Assignment

~3450-3350 Medium, Sharp (doublet)

N-H asymmetric and

symmetric stretching (primary

amine)

~3050-3000 Medium to Weak Aromatic C-H stretching

~2950-2850 Medium to Weak
Aliphatic C-H stretching

(methoxy group)

~1620 Strong N-H bending (scissoring)

~1580, ~1500 Medium to Strong C=C aromatic ring stretching

~1250 Strong
Aryl C-O stretching

(asymmetric)

~1150 Medium C-N stretching

~1030 Medium
Aryl C-O stretching

(symmetric)

~810 Strong
C-H out-of-plane bending

(para-substituted)

~750 Strong C-Cl stretching

The UV-Vis spectrum of 3-Chloro-4-methoxyaniline, typically recorded in a polar solvent like

ethanol or methanol, exhibits absorption bands characteristic of substituted benzene rings. The

electronic transitions are influenced by the auxochromic amino and methoxy groups, and the

chromophoric chloro group.

λmax (nm) Solvent Electronic Transition

~240 Ethanol π → π

~295 Ethanol n → π

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm)
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relative to tetramethylsilane (TMS).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.85 d, J ≈ 2.5 Hz 1H H-2

~6.70 dd, J ≈ 8.5, 2.5 Hz 1H H-6

~6.65 d, J ≈ 8.5 Hz 1H H-5

~4.00-3.50 br s 2H -NH₂

~3.80 s 3H -OCH₃

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent

and concentration.

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment

~148.0 C-4 (C-OCH₃)

~140.0 C-1 (C-NH₂)

~123.0 C-3 (C-Cl)

~119.0 C-5

~115.0 C-2

~113.0 C-6

~56.0 -OCH₃

Note: The assignments are based on typical chemical shifts for substituted anilines and may

require 2D NMR techniques for unambiguous confirmation. Data sourced from SpectraBase

and ChemicalBook.[1][2]
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Mass spectrometry of 3-Chloro-4-methoxyaniline provides information about its molecular

weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic

M+2 isotope peak with an intensity ratio of approximately 3:1.

m/z Relative Intensity Proposed Fragment

159 ~33% [M+2]⁺ (with ³⁷Cl)

157 100% [M]⁺ (with ³⁵Cl)

144 Moderate [M-CH₃+2]⁺ (with ³⁷Cl)

142 High [M-CH₃]⁺ (with ³⁵Cl)

114 Moderate [M-CH₃-CO]⁺

77 Low [C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for

aromatic amines and halogenated compounds. The most abundant peaks observed in a typical

GC-MS analysis are at m/z 157, 142, and 144.[3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of

3-Chloro-4-methoxyaniline.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 3-Chloro-4-methoxyaniline with approximately 100-200 mg

of dry potassium bromide (KBr) in an agate mortar.

Transfer the mixture to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained after automatic subtraction of the background spectrum.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 3-Chloro-4-methoxyaniline in a suitable UV-grade solvent

(e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to an appropriate concentration (typically in the range of 1-10

µg/mL) to ensure the absorbance is within the linear range of the instrument (usually 0.1-

1.0 AU).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of 200-400 nm.[4]

Identify the wavelength(s) of maximum absorbance (λmax).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of 3-Chloro-4-methoxyaniline in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition (¹H NMR):
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Acquire the spectrum using a standard pulse sequence.

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Acquisition (¹³C NMR):

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of 3-Chloro-4-methoxyaniline in a volatile organic solvent (e.g.,

methanol or dichloromethane).

GC-MS Conditions:

Injector Temperature: 250 °C

Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final

temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium

Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of 3-
Chloro-4-methoxyaniline.
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Caption: Workflow for Spectroscopic Characterization.

The proposed fragmentation pathway for 3-Chloro-4-methoxyaniline under electron ionization

is depicted below.
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Caption: Proposed MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Spectroscopic Guide to 3-Chloro-4-
methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194202#spectroscopic-characterization-of-3-chloro-
4-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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